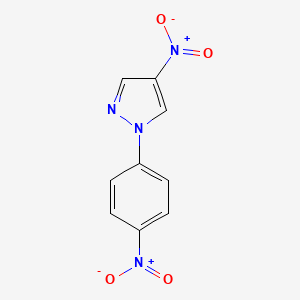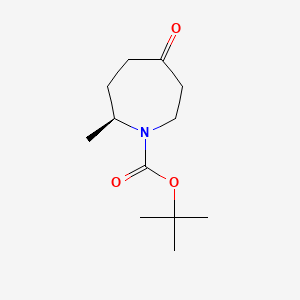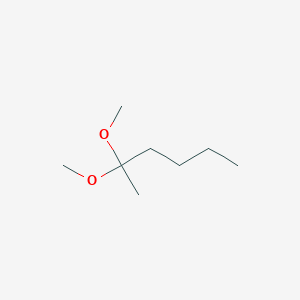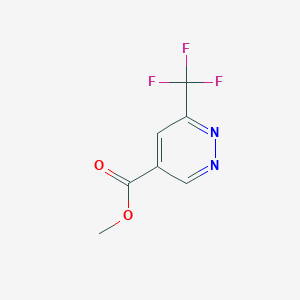
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further esterified with a methyl group. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the electronegative fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridazine derivatives and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl pyridazine carboxylic acids.
Reduction Products: Reduced pyridazine derivatives.
Substitution Products: Substituted pyridazine derivatives with various functional groups.
科学的研究の応用
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
作用機序
The mechanism by which Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is compared with other similar compounds, such as:
Methyl 6-(trifluoromethyl)pyridine-4-carboxylate: Similar structure but different ring system.
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate: Different heterocyclic ring but similar functional groups.
Methyl 6-(trifluoromethyl)pyrazine-4-carboxylate: Different heterocyclic ring and position of the trifluoromethyl group.
These compounds share the trifluoromethyl group and ester functionality but differ in their core heterocyclic structures, leading to variations in their chemical properties and applications.
特性
分子式 |
C7H5F3N2O2 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
methyl 6-(trifluoromethyl)pyridazine-4-carboxylate |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-11-3-4/h2-3H,1H3 |
InChIキー |
NMMWJYNIOPZLDA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NN=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


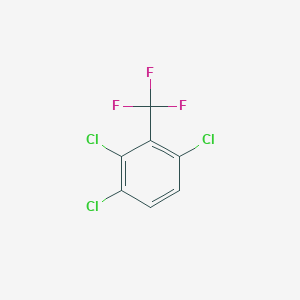
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
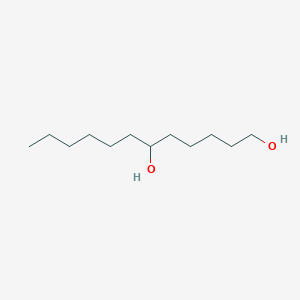
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

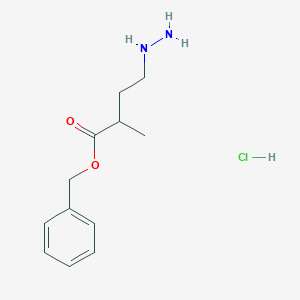
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
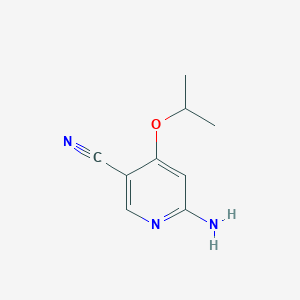
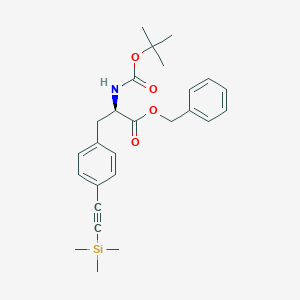
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)

